

Application Note: Electron Ionization Mass Spectrometry of 3-Methoxybutan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybutan-1-ol

Cat. No.: B165606

[Get Quote](#)

Introduction

3-Methoxybutan-1-ol is a bifunctional organic molecule containing both a primary alcohol and an ether functional group. Its analysis by electron ionization mass spectrometry (EI-MS) provides valuable structural information through characteristic fragmentation patterns. This application note details the expected mass spectrum of **3-methoxybutan-1-ol** and provides a standard protocol for its analysis. The understanding of these fragmentation pathways is crucial for researchers in fields such as synthetic chemistry, metabolomics, and drug development for the identification and characterization of similar small molecules.

The molecular formula for **3-methoxybutan-1-ol** is $C_5H_{12}O_2$ with a molecular weight of 104.15 g/mol. [1][2][3] Under electron ionization, the molecule will lose an electron to form a molecular ion (M^{+}), which then undergoes various fragmentation processes. The primary fragmentation pathways for molecules containing alcohol and ether moieties are α -cleavage and dehydration (loss of water). [4][5][6][7]

Predicted Fragmentation Pathways

The fragmentation of **3-methoxybutan-1-ol** in EI-MS is influenced by both the hydroxyl and methoxy groups. The presence of heteroatoms with non-bonding electrons, such as oxygen, can significantly direct the fragmentation process. [5]

Key fragmentation mechanisms for alcohols and ethers include:

- α -Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom.[4][5][6] For **3-methoxybutan-1-ol**, α -cleavage can occur next to the hydroxyl group or the ether group, leading to the formation of resonance-stabilized cations.
- Dehydration: Alcohols can undergo the elimination of a water molecule (H_2O), resulting in a fragment ion with a mass 18 units less than the molecular ion ($\text{M}-18$).[4][5][6][7]
- Inductive Cleavage: This type of cleavage can occur in ethers, initiated by the electron-withdrawing effect of the oxygen atom.[8][9]

Based on these principles, the major fragments for **3-methoxybutan-1-ol** are predicted and the most significant peaks in its EI-mass spectrum are interpreted.

Experimental Protocol

This protocol outlines the general procedure for the analysis of **3-methoxybutan-1-ol** using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Electron Ionization (EI) source
- Quadrupole mass analyzer

2. Reagents and Materials

- **3-Methoxybutan-1-ol** (CAS: 2517-43-3)[1][2]
- High-purity solvent for sample dilution (e.g., methanol or dichloromethane)
- Helium (carrier gas), 99.999% purity

3. GC Conditions

- Injection Port Temperature: 250 °C

- Injection Mode: Split (e.g., 50:1)
- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold: 5 minutes at 200 °C
- GC Column: A non-polar or medium-polarity column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane).

4. MS Conditions

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 35-200
- Scan Speed: 1000 amu/s

5. Sample Preparation

- Prepare a 100 ppm solution of **3-methoxybutan-1-ol** in a suitable volatile solvent (e.g., methanol).
- Vortex the solution to ensure homogeneity.

6. Data Acquisition and Analysis

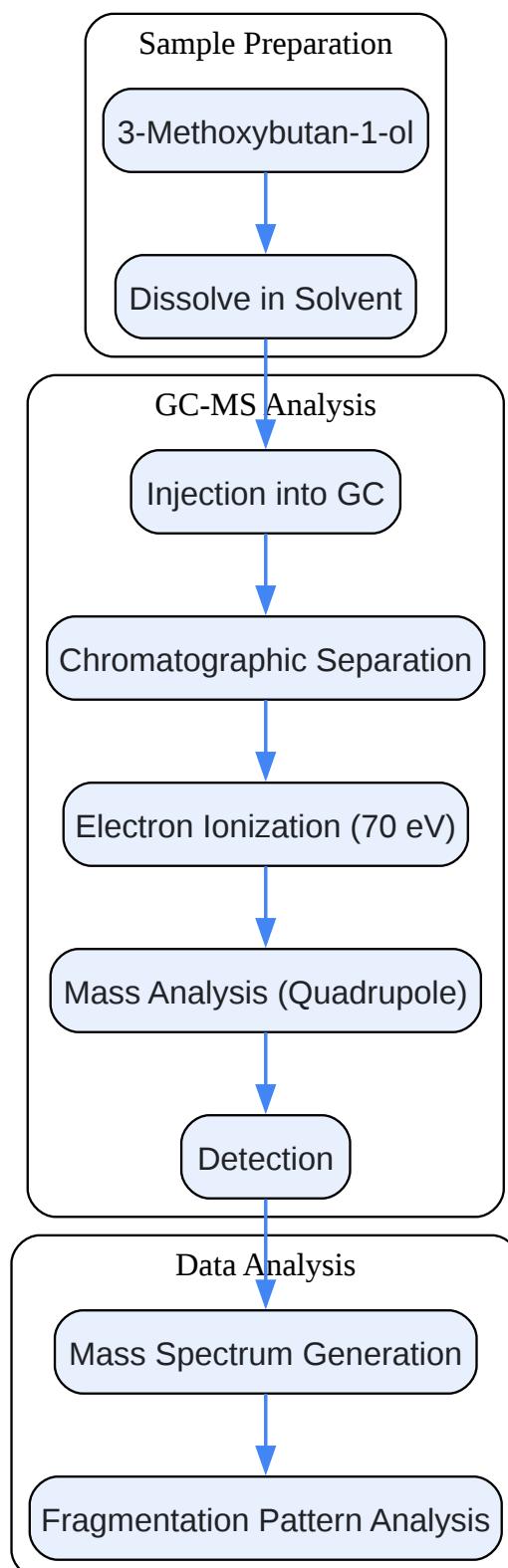
- Inject the prepared sample into the GC-MS system.
- Acquire the mass spectrum of the chromatographic peak corresponding to **3-methoxybutan-1-ol**.
- Process the data using the instrument's software to identify the m/z values and relative intensities of the fragment ions.

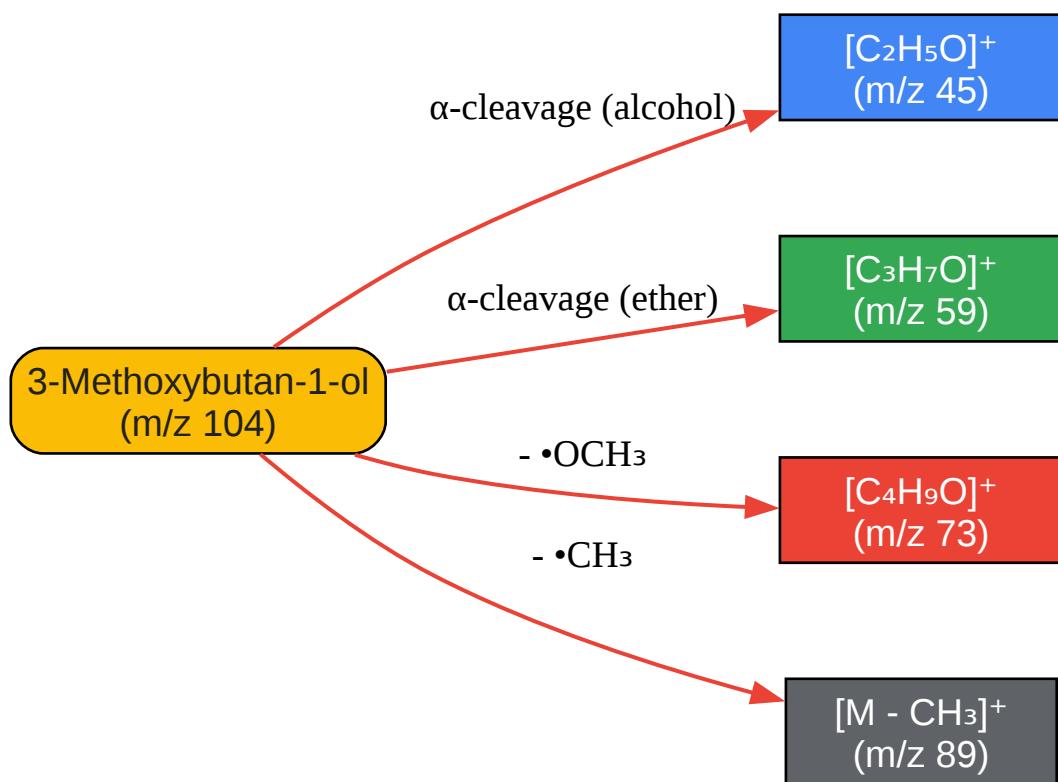
Data Presentation

The following table summarizes the major ions observed in the electron ionization mass spectrum of **3-methoxybutan-1-ol**, as referenced from the NIST database.

m/z	Relative Intensity (%)	Proposed Fragment Ion
45	100	$[\text{C}_2\text{H}_5\text{O}]^+$
59	60	$[\text{C}_3\text{H}_7\text{O}]^+$
43	45	$[\text{C}_3\text{H}_7]^+$ or $[\text{C}_2\text{H}_3\text{O}]^+$
73	30	$[\text{C}_4\text{H}_9\text{O}]^+$
89	15	$[\text{M} - \text{CH}_3]^+$
104	<5	$[\text{C}_5\text{H}_{12}\text{O}_2]^{+\cdot}$ (Molecular Ion)

Data is interpreted from the publicly available NIST mass spectrum.


Interpretation of the Mass Spectrum


The mass spectrum of **3-methoxybutan-1-ol** is characterized by a weak or absent molecular ion peak (m/z 104), which is typical for alcohols as they tend to fragment readily.[7][10]

- Base Peak (m/z 45): The most abundant ion is observed at m/z 45. This fragment, $[\text{C}_2\text{H}_5\text{O}]^+$, is likely formed by α -cleavage at the C-C bond adjacent to the primary alcohol, resulting in the loss of a $\text{C}_3\text{H}_7\text{O}$ radical.
- m/z 59: This significant peak corresponds to the $[\text{C}_3\text{H}_7\text{O}]^+$ ion. It is likely formed by α -cleavage at the ether linkage, with the loss of a $\text{C}_2\text{H}_5\text{O}$ radical.

- m/z 43: This ion can be attributed to either an isopropyl cation $[C_3H_7]^+$ or an acetyl cation $[C_2H_3O]^+$, arising from further fragmentation of larger ions.
- m/z 73: This fragment, $[C_4H_9O]^+$, could be formed by the loss of the methoxy group radical ($\bullet OCH_3$).
- m/z 89: A smaller peak at m/z 89 corresponds to the loss of a methyl group ($[M - CH_3]^+$) from the molecular ion.

Diagrams

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 2. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 8. par.nsf.gov [par.nsf.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Note: Electron Ionization Mass Spectrometry of 3-Methoxybutan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165606#mass-spectrometry-electron-ionization-of-3-methoxybutan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com